molecular formula C18H22N4O3 B2495741 3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid CAS No. 1026765-64-9

3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid

Cat. No.: B2495741
CAS No.: 1026765-64-9
M. Wt: 342.399
InChI Key: JXNSKSRSHWHDBH-UHFFFAOYSA-N
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Description

3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a dimethylamino group, a phenyl ring, a carbamoyl group, and a pyridin-2-ylmethyl group, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid typically involves multiple steps, including the formation of intermediate compounds One common approach is to start with the appropriate aromatic amine and react it with a suitable acylating agent to introduce the carbamoyl groupThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[4-(dimethylamino)anilino]-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-22(2)15-8-6-13(7-9-15)21-17(23)11-16(18(24)25)20-12-14-5-3-4-10-19-14/h3-10,16,20H,11-12H2,1-2H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNSKSRSHWHDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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